(3S,4R,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol
(3S,4R,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol
Camelliagenin c, also known as theasapogenol C, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin c is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin c can be found in fats and oils and tea. This makes camelliagenin c a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
14440-27-8
VCID:
VC0088477
InChI:
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3
SMILES:
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C
Molecular Formula:
C30H50O5
Molecular Weight:
490.7 g/mol
(3S,4R,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol
CAS No.: 14440-27-8
Main Products
VCID: VC0088477
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol
CAS No. | 14440-27-8 |
---|---|
Product Name | (3S,4R,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
Molecular Formula | C30H50O5 |
Molecular Weight | 490.7 g/mol |
IUPAC Name | 4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
Standard InChI | InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3 |
Standard InChIKey | SPCSEMLFKVZFJN-CUCCWGAISA-N |
Isomeric SMILES | C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O |
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
Melting Point | 280-283°C |
Physical Description | Solid |
Description | Camelliagenin c, also known as theasapogenol C, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin c is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin c can be found in fats and oils and tea. This makes camelliagenin c a potential biomarker for the consumption of these food products. |
PubChem Compound | 12302286 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume